2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
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Overview
Description
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentadiene with an appropriate nitrile, followed by hydrolysis to yield the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the synthesis of materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopenta[c]pyrrole-1-carboxylic acid: A closely related compound with similar structural features.
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester: An ester derivative with different physicochemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a carboxylic acid functional group
Properties
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPSLMKWIIQSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665030 |
Source
|
Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144791-44-6 |
Source
|
Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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